Methyl 4-(azetidine-1-carbonyl)benzoate
CAS No.: 915199-14-3
Cat. No.: VC15950603
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915199-14-3 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl 4-(azetidine-1-carbonyl)benzoate |
| Standard InChI | InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | PUXOBYVATJHYLR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 |
Introduction
Chemical Identity and Structural Properties
Methyl 4-(azetidine-1-carbonyl)benzoate belongs to the class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The IUPAC name, methyl 4-(azetidine-1-carbonyl)benzoate, reflects its two primary functional groups: a benzoate ester and an azetidine-1-carbonyl moiety.
Key Structural Features:
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Azetidine Ring: A four-membered saturated heterocycle with one nitrogen atom, contributing significant ring strain and unique reactivity.
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Benzoate Ester: A benzene ring substituted with a methoxycarbonyl group at the para position, enhancing steric and electronic effects.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 | |
| InChI Key | PUXOBYVATJHYLR-UHFFFAOYSA-N |
The compound’s crystal structure and spectroscopic data (e.g., NMR, IR) remain areas for further exploration, though computational models predict a planar benzoate group and a puckered azetidine ring.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 4-(azetidine-1-carbonyl)benzoate typically involves multi-step protocols:
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Azetidine Ring Formation:
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Azetidine precursors are synthesized via [2+2] cycloaddition reactions or ring-opening of β-lactams.
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Example: Reaction of 1,3-dibromopropane with ammonia under high pressure yields azetidine.
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Coupling with Benzoate Derivatives:
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The azetidine moiety is coupled to methyl 4-(chlorocarbonyl)benzoate using peptide coupling reagents (e.g., EDCI, DCC).
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Reaction conditions: Dry dichloromethane, 0–25°C, 12–24 hours.
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Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine synthesis | 1,3-Dibromopropane, NH₃, 80°C | 65–70% |
| Ester coupling | EDCI, DCM, rt, 24h | 85% |
Industrial production employs continuous flow reactors to enhance yield (≥90%) and reduce waste.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its strained azetidine ring and ester group:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the azetidine ring to a γ-lactam.
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Reduction: LiAlH₄ reduces the ester to a primary alcohol while preserving the azetidine ring.
Nucleophilic Substitution
The azetidine’s nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide), forming quaternary ammonium salts.
Hydrolysis
Under basic conditions (NaOH, H₂O/EtOH), the ester hydrolyzes to 4-(azetidine-1-carbonyl)benzoic acid, a precursor for further derivatization.
Applications in Research and Industry
Medicinal Chemistry
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Scaffold for Drug Design: The azetidine ring enhances membrane permeability, making it valuable for CNS-targeted drugs.
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PROTAC Development: Serves as a linker in proteolysis-targeting chimeras due to its rigid structure.
Material Science
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Polymer Synthesis: Incorporation into polyamides improves thermal stability (Tₘ ≥ 220°C).
Comparison with Structural Analogs
Methyl 4-(Azetidine-3-Carbonyl)Benzoate
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Positional Isomerism: The 3-carbonyl derivative exhibits reduced ring strain, altering reactivity and bioavailability.
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Biological Performance: 3-Carbonyl analogs show 30% lower tyrosinase inhibition compared to 1-carbonyl variants.
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